molecular formula C19H18N2O2 B4955570 benzofuran-2-yl(4-phenylpiperazin-1-yl)methanone

benzofuran-2-yl(4-phenylpiperazin-1-yl)methanone

Cat. No.: B4955570
M. Wt: 306.4 g/mol
InChI Key: GRTRKCBPNPVSRA-UHFFFAOYSA-N
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Description

Benzofuran-2-yl(4-phenylpiperazin-1-yl)methanone is a compound that belongs to the class of benzofuran derivatives. Benzofuran derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The unique structure of this compound makes it a compound of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzofuran-2-yl(4-phenylpiperazin-1-yl)methanone typically involves the reaction of benzofuran derivatives with phenylpiperazine. One common method is the microwave-assisted synthesis, which has been shown to be efficient in producing benzofuran derivatives with high yields . The reaction conditions often involve the use of solvents such as ethanol or methanol, and catalysts like palladium or copper.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to consistent product quality and high efficiency. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also becoming more common in industrial production .

Chemical Reactions Analysis

Types of Reactions

Benzofuran-2-yl(4-phenylpiperazin-1-yl)methanone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Catalysts: Palladium, copper

    Solvents: Ethanol, methanol

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield benzofuran-2-yl(4-phenylpiperazin-1-yl)methanol, while reduction reactions may produce benzofuran-2-yl(4-phenylpiperazin-1-yl)methane .

Scientific Research Applications

Benzofuran-2-yl(4-phenylpiperazin-1-yl)methanone has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent for various diseases, including Alzheimer’s disease and cancer.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of benzofuran-2-yl(4-phenylpiperazin-1-yl)methanone involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain. This inhibition can lead to increased levels of acetylcholine, which may improve cognitive function in patients with Alzheimer’s disease . Additionally, the compound may interact with other molecular targets, such as DNA or proteins, to exert its anticancer effects .

Properties

IUPAC Name

1-benzofuran-2-yl-(4-phenylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2/c22-19(18-14-15-6-4-5-9-17(15)23-18)21-12-10-20(11-13-21)16-7-2-1-3-8-16/h1-9,14H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRTRKCBPNPVSRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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